2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes amino, hydroxyethylamino, and nitropyrimidinyl groups. This compound is known for its versatility in chemical reactions and its potential in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and hydroxyethylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Industrial methods also emphasize the importance of safety and environmental considerations, employing advanced techniques for waste management and emission control.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions may convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives
Scientific Research Applications
2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: This compound shares structural similarities but lacks the nitropyrimidinyl group, resulting in different chemical properties and applications.
2,2’-[Ethane-1,2-diyldiimino]bisethanol: Another similar compound with comparable functional groups but distinct reactivity and uses.
Uniqueness
What sets 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol apart is its combination of amino, hydroxyethylamino, and nitropyrimidinyl groups. This unique structure allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O4/c9-6-5(14(17)18)7(10-1-3-15)13-8(12-6)11-2-4-16/h15-16H,1-4H2,(H4,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALQRGMDFPQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NC(=NC(=C1[N+](=O)[O-])N)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395436 |
Source
|
Record name | 2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-95-8 |
Source
|
Record name | 2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.